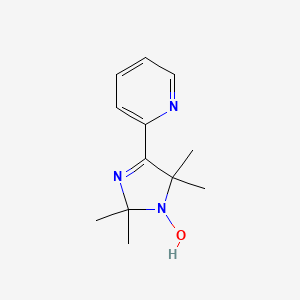
2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol, commonly known as TMI, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMI is a heterocyclic compound that contains an imidazole ring and a pyridine ring, making it a useful building block for the synthesis of various chemical compounds.
Wirkmechanismus
TMI acts as a nucleophile due to the presence of the imidazole ring, which contains a nitrogen atom with a lone pair of electrons. This makes TMI a useful building block for the synthesis of various chemical compounds, especially those that require nucleophilic substitution reactions.
Biochemical and Physiological Effects:
TMI has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit low toxicity in laboratory experiments. TMI has been used as a ligand for metal catalysts in various reactions, including the synthesis of peptides and other organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMI in laboratory experiments is its high reactivity as a nucleophile. This makes it a useful building block for the synthesis of various chemical compounds. However, TMI is relatively expensive compared to other building blocks, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the use of TMI in scientific research. One potential application is in the synthesis of new organic compounds for use in drug discovery and other biomedical applications. TMI could also be used as a building block for the synthesis of new materials with unique properties, such as ionic liquids for energy storage and conversion. Additionally, TMI could be used as a ligand for metal catalysts in new reactions, expanding the range of chemical compounds that can be synthesized in the laboratory.
Synthesemethoden
TMI can be synthesized by reacting 2,2,5,5-tetramethyl-3-pyrroline-1-oxide with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction results in the formation of TMI as a white solid with a melting point of around 130-135°C.
Wissenschaftliche Forschungsanwendungen
TMI has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand for metal catalysts, as well as a building block for the synthesis of various organic compounds. TMI has also been used as a reagent in the preparation of imidazolium-based ionic liquids, which have potential applications in energy storage and conversion.
Eigenschaften
IUPAC Name |
2-(1-hydroxy-2,2,5,5-tetramethylimidazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11(2)10(9-7-5-6-8-13-9)14-12(3,4)15(11)16/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMONITXIIENLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)(C)C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-tetramethyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)


![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)

![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)